2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thieno-pyrimidinone derivative characterized by a cyclohexylmethyl sulfanyl substituent at position 2 and a methyl group at position 2. The thieno[3,2-d]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and PARP enzymes .
Properties
IUPAC Name |
2-(cyclohexylmethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS2/c1-16-13(17)12-11(7-8-18-12)15-14(16)19-9-10-5-3-2-4-6-10/h7-8,10H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOQESORZOEGSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle. They play a crucial role in controlling cell division and are often mutated in human cancers, making them attractive targets for cancer chemotherapy.
Mode of Action
This compound interacts with its targets, the CDKs, by inhibiting their activity. The inhibition of CDKs leads to a halt in the cell cycle, preventing the cell from dividing. This is particularly useful in the context of cancer cells, which divide uncontrollably.
Biochemical Pathways
The inhibition of CDKs affects the cell cycle, a critical biochemical pathway in all living cells. The cell cycle is the process by which a cell grows, duplicates its DNA, and divides into two daughter cells. By inhibiting CDKs, this compound disrupts the normal progression of the cell cycle, leading to a halt in cell division.
Result of Action
The result of the action of this compound is the inhibition of cell division. This can lead to the death of cancer cells, as they rely on rapid and continuous cell division for their survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional properties can be contextualized through comparison with similar thieno-pyrimidinone derivatives (Table 1).
Table 1: Comparison of Key Thieno-Pyrimidinone Derivatives
Key Observations:
Chlorine and methoxy groups (e.g., 850915-45-6) increase polarity, balancing solubility and target binding .
Biological Activity Trends :
- Bulky substituents (e.g., tert-butylphenyl in compound 62, IC₅₀ = 21 nM for TNKS1) correlate with improved enzyme inhibition . The cyclohexylmethyl group may mimic this effect.
- Electron-withdrawing groups (e.g., 4-fluorophenyl-oxadiazole in 919947-39-0) enhance interactions with catalytic residues in enzymes like PARP .
Synthetic Accessibility: Thieno-pyrimidinones are typically synthesized via cyclocondensation of thiophene derivatives with urea/thiourea or via oxazine-dione intermediates . Substituents are introduced through nucleophilic substitution or Suzuki coupling .
Research Findings and Implications
- Enzyme Inhibition: Derivatives with sulfanyl substituents (e.g., benzyl, cyclohexylmethyl) show promise as TNKS and PARP inhibitors, with IC₅₀ values in the nanomolar range .
- Selectivity : The 3-methyl group in the target compound may reduce off-target effects compared to phenyl-substituted analogs (e.g., 338417-81-5) .
- Pharmacokinetics: Cyclohexylmethyl’s non-aromatic nature may reduce cytochrome P450-mediated metabolism, improving half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
